molecular formula C17H18O5 B8729797 (3,4-Dimethoxyphenyl)(3,5-dimethoxyphenyl)methanone CAS No. 116496-27-6

(3,4-Dimethoxyphenyl)(3,5-dimethoxyphenyl)methanone

Cat. No. B8729797
M. Wt: 302.32 g/mol
InChI Key: CDGJPOYKKKNYQP-UHFFFAOYSA-N
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Patent
US07312241B2

Procedure details

3,5-Dimethoxybenzoyl chloride (10.28 g, 51.24 mmol), 1,2-dimethoxybenzene (6.53 ml, 51.24 mmol), and aluminum chloride (7.52 g, 56.37 mmol) were treated in the same manner as described above for the synthesis of 3-(3,4-dimethoxy-phenyl)-3-(4-methoxy-phenyl)-acrylonitrile. The crude was purified via flash column chromatography (10% EtOAc in hexane gradient to 50% EtOAc in hexane in 50 min.) to give (3,4-dimethoxy-phenyl)-(3,5-dimethoxy-phenyl)-methanone as a light yellow solid (11.14 g, 72%); 1HNMR (DMSO-d6) δ 7.38-7.33 (m, 2H, Ar), 7.09 (d, J=8 Hz, 1H, Ar), 6.77 (s, 3H, OCH3), 3.86 (s, 3H, OCH3), 3.82 (s, 3H, OCH3), 3.79 (s, 6H, 2OCH3). The product was carried over to the next step.
Quantity
10.28 g
Type
reactant
Reaction Step One
Quantity
6.53 mL
Type
reactant
Reaction Step One
Quantity
7.52 g
Type
reactant
Reaction Step One
Name
3-(3,4-dimethoxy-phenyl)-3-(4-methoxy-phenyl)-acrylonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([O:12][CH3:13])[CH:11]=1)[C:6](Cl)=[O:7].[CH3:14][O:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[O:22][CH3:23].[Cl-].[Al+3].[Cl-].[Cl-].COC1C=C(C(C2C=CC(OC)=CC=2)=CC#N)C=CC=1OC>>[CH3:14][O:15][C:16]1[CH:21]=[C:20]([C:6]([C:5]2[CH:4]=[C:3]([O:2][CH3:1])[CH:11]=[C:10]([O:12][CH3:13])[CH:9]=2)=[O:7])[CH:19]=[CH:18][C:17]=1[O:22][CH3:23] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
10.28 g
Type
reactant
Smiles
COC=1C=C(C(=O)Cl)C=C(C1)OC
Name
Quantity
6.53 mL
Type
reactant
Smiles
COC1=C(C=CC=C1)OC
Name
Quantity
7.52 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
3-(3,4-dimethoxy-phenyl)-3-(4-methoxy-phenyl)-acrylonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C(=CC#N)C1=CC=C(C=C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude was purified via flash column chromatography (10% EtOAc in hexane gradient to 50% EtOAc in hexane in 50 min.)
Duration
50 min

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C(=O)C1=CC(=CC(=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 11.14 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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